3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine
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Overview
Description
3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine is a chemical compound that features a pyrazole ring attached to a piperidine ring, which is further connected to a propanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the pyrazole ring to the piperidine ring: This step involves the nucleophilic substitution reaction where the pyrazole ring is attached to the piperidine ring.
Formation of the propanamine chain: The final step involves the reaction of the piperidine derivative with a suitable alkylating agent to form the propanamine chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- **3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-amine
- **3-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl)propan-1-amine
Uniqueness
The unique structure of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine, with the specific positioning of the pyrazole and piperidine rings, imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-15-8-5-12(14-15)11-3-9-16(10-4-11)7-2-6-13/h5,8,11H,2-4,6-7,9-10,13H2,1H3 |
InChI Key |
GHLWOJPAOLQYGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)CCCN |
Origin of Product |
United States |
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